5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate
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Overview
Description
5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate is a complex organic compound with the molecular formula C20H26N4O10 It is known for its unique structure, which includes a quinazoline core substituted with three methoxy groups and a pentyl nitrate side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate typically involves multiple steps. The starting material is often a quinazoline derivative, which undergoes nitration to introduce the nitro group. This is followed by the introduction of the pentyl chain through a series of substitution reactions. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further react to form various derivatives.
Substitution: The pentyl chain can be substituted with other functional groups, allowing for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Various alkyl halides and nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: Preliminary studies suggest potential therapeutic applications, particularly in the treatment of certain cancers and neurological disorders.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can inhibit certain enzymes, while the nitrate group can release nitric oxide, leading to various physiological effects. The compound’s ability to modulate multiple pathways makes it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
- 4-((6,7,8-Trimethoxyquinazolin-4-yl)amino)butyl nitrate maleate
- 6-((6,7,8-Trimethoxyquinazolin-4-yl)amino)hexyl nitrate maleate
Uniqueness
Compared to similar compounds, 5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate offers a unique balance of stability, reactivity, and biological activity. Its specific substitution pattern and chain length provide distinct advantages in terms of solubility and interaction with biological targets.
Properties
Molecular Formula |
C20H26N4O10 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
but-2-enedioic acid;5-[(6,7,8-trimethoxyquinazolin-4-yl)amino]pentyl nitrate |
InChI |
InChI=1S/C16H22N4O6.C4H4O4/c1-23-12-9-11-13(15(25-3)14(12)24-2)18-10-19-16(11)17-7-5-4-6-8-26-20(21)22;5-3(6)1-2-4(7)8/h9-10H,4-8H2,1-3H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8) |
InChI Key |
HYJLIYABULAXFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCCCCCO[N+](=O)[O-])OC)OC.C(=CC(=O)O)C(=O)O |
Synonyms |
5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate KT 1 KT-1 |
Origin of Product |
United States |
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